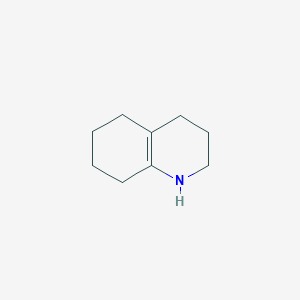
1,2,3,4,5,6,7,8-Octahydroquinoline
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydroquinoline is a hydrogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by its saturated bicyclic structure, which includes a nitrogen atom within the ring system. The octahydroquinoline framework is significant in medicinal chemistry and organic synthesis due to its presence in various bioactive molecules and its potential as a building block for more complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline under high pressure and temperature in the presence of a catalyst such as palladium on carbon. Another method includes the reduction of quinoline derivatives using sodium borohydride or lithium aluminum hydride.
A notable synthetic route is the one-pot four-component reaction involving aromatic aldehydes, Meldrum’s acid, dimedone, and ammonium acetate in the presence of a heterogeneous silica-based sulfonic acid catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of quinoline. This process is carried out in large reactors where quinoline is exposed to hydrogen gas at elevated temperatures and pressures in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8-Octahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline, while substitution reactions can produce various N-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydroquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Derivatives of octahydroquinoline are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-octahydroquinoline and its derivatives involves interactions with various molecular targets. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of biochemical pathways. The specific mechanism depends on the functional groups present and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1,2,3,4,5,6,7,8-Octahydroquinoline can be compared with other hydrogenated quinoline derivatives such as:
1,2,3,4-Tetrahydroquinoline: Partially hydrogenated, retaining some aromatic character.
2,3-Dihydro-4(1H)-quinolinone: Contains a carbonyl group, adding to its reactivity.
4(1H)-Quinolinone: Another derivative with a carbonyl group, used in different synthetic applications.
The uniqueness of this compound lies in its fully saturated ring system, which imparts different chemical and biological properties compared to its partially hydrogenated counterparts.
Propiedades
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKBFIHNWRZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503308 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72925-27-0 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B3357350.png)
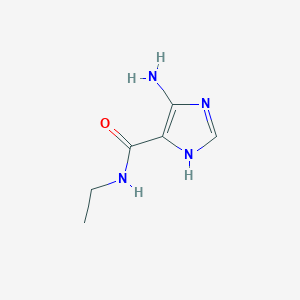
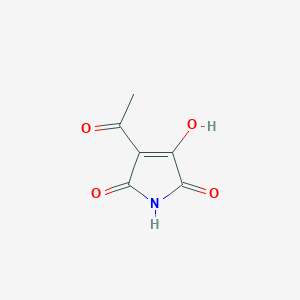
![1-(1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3357368.png)
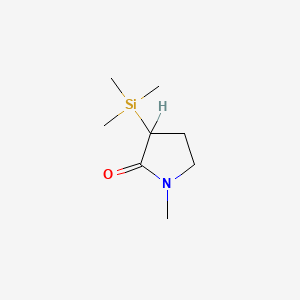

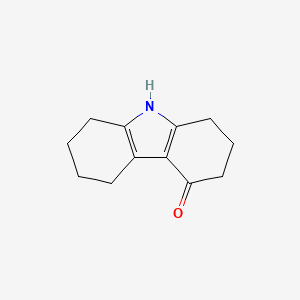
![2-(4-Chlorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one](/img/structure/B3357394.png)
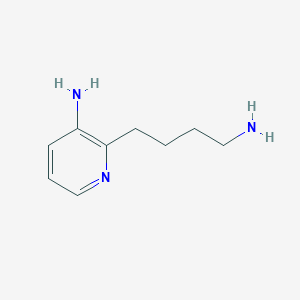
![2,3,4,5,6,7-Hexahydro-1H-cyclopenta[B]pyridine](/img/structure/B3357424.png)
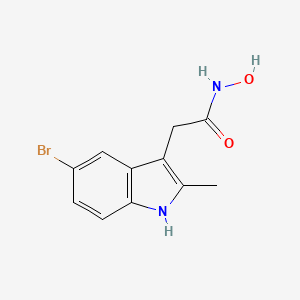
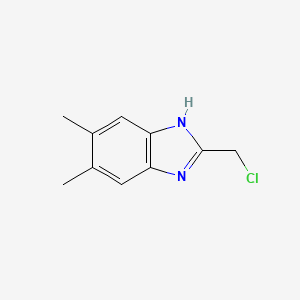
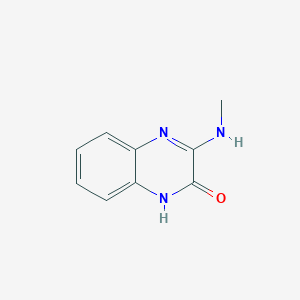
![2-[(4-methylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B3357448.png)
